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molecular formula H12N3O7P B1589347 hydroxyazanium;phosphate CAS No. 20845-01-6

hydroxyazanium;phosphate

Cat. No. B1589347
M. Wt: 197.09 g/mol
InChI Key: ZOYOYNHYKLRFRQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316639B1

Procedure details

500 mg (3.08 mmol) of 4-methylphthalic anhydride and 243 mg (1.23 mmol) of hydroxylammonium phosphate were mixed and heated with 1 ml of water at a bath temperature of 130° C. for 3 hours. The cooled mixture was digested with 30 ml of water. The precipitate which formed was filtered off with suction and dried at 60° C. under reduced pressure. The yield was 437 mg (80%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.P([O-])([O-])([O-])=O.[OH:18][NH3+:19].O[NH3+].O[NH3+]>O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:8])[N:19]([OH:18])[C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
243 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].O[NH3+].O[NH3+].O[NH3+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Name
Type
Smiles
CC=1C=C2C(C(=O)N(C2=O)O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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